molecular formula C6H16Cl2N2 B1291657 2-Ethylpiperazine dihydrochloride CAS No. 438050-52-3

2-Ethylpiperazine dihydrochloride

Cat. No.: B1291657
CAS No.: 438050-52-3
M. Wt: 187.11 g/mol
InChI Key: VCKAKBROIJTVJI-UHFFFAOYSA-N
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Description

2-Ethylpiperazine dihydrochloride is an organic compound with the molecular formula C6H16Cl2N2. It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity .

Mechanism of Action

Target of Action

2-Ethylpiperazine dihydrochloride, similar to Piperazine, primarily targets the GABA receptors in the nervous system . These receptors play a crucial role in transmitting inhibitory signals across the synapses, thereby regulating the excitability of neurons .

Mode of Action

This compound acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic signaling pathway . By acting as a GABA receptor agonist, it enhances the inhibitory effects of GABA in the nervous system . The downstream effects include reduced neuronal excitability and paralysis of the worm .

Pharmacokinetics

Based on the pharmacokinetics of piperazine, upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound

Result of Action

The primary result of the action of this compound is the paralysis of the worm . By binding to the GABA receptors, it causes hyperpolarization of nerve endings, leading to flaccid paralysis . This allows the host body to easily remove or expel the invading organism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that factors such as pH, temperature, and the presence of other substances can potentially affect the action of many chemical compounds .

Biochemical Analysis

Biochemical Properties

2-Ethylpiperazine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with gamma-aminobutyric acid (GABA) receptors. This compound acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This interaction leads to hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . Additionally, this compound has been shown to interact with acetylcholine receptors, blocking acetylcholine at the myoneural junction .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce changes in gene expression related to neurotransmission and muscle contraction. It also affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways . These effects can lead to changes in cell behavior, including altered cell proliferation and differentiation.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. As mentioned earlier, it acts as a GABA receptor agonist, binding to GABA receptors on muscle membranes. This binding causes hyperpolarization of nerve endings, leading to flaccid paralysis . Additionally, this compound can inhibit acetylcholine receptors, preventing acetylcholine from binding and transmitting signals at the myoneural junction . These interactions result in the compound’s overall effect on muscle relaxation and neurotransmission.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time when exposed to certain environmental factors . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged muscle relaxation and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound induces mild muscle relaxation and minimal adverse effects. At higher doses, this compound can cause significant muscle paralysis and other toxic effects . Studies have identified threshold doses at which the compound’s effects become pronounced, and exceeding these doses can lead to severe toxicity and adverse reactions in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in its metabolism. For example, the compound is metabolized by cytochrome P450 enzymes, which are responsible for its biotransformation and elimination from the body . These interactions can affect metabolic flux and alter the levels of specific metabolites, influencing the overall metabolic profile of the organism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, this compound can accumulate in specific tissues, affecting its localization and concentration. These factors play a significant role in determining the compound’s efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effect on cellular processes. For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and enzymes involved in cellular metabolism and signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylpiperazine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of piperazine with ethyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is carefully monitored to maintain optimal conditions. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethylpiperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, substituted piperazines, and reduced piperazine derivatives .

Scientific Research Applications

2-Ethylpiperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethylpiperazine dihydrochloride is unique due to its ethyl substitution, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-ethylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-2-6-5-7-3-4-8-6;;/h6-8H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKAKBROIJTVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623508
Record name 2-Ethylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438050-52-3
Record name 2-Ethylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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